molecular formula C12H12ClNO4 B8683670 Methyl 4-Acryloylamino-5-chloro-2-methoxybenzoate

Methyl 4-Acryloylamino-5-chloro-2-methoxybenzoate

Cat. No. B8683670
M. Wt: 269.68 g/mol
InChI Key: XYEWNZMEVLICNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Acryloylamino-5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C12H12ClNO4 and its molecular weight is 269.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate

InChI

InChI=1S/C12H12ClNO4/c1-4-11(15)14-9-6-10(17-2)7(5-8(9)13)12(16)18-3/h4-6H,1H2,2-3H3,(H,14,15)

InChI Key

XYEWNZMEVLICNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1-liter three-necked round-bottom flask equipped with overhead stirrer, temperature control and addition funnel was added methyl 4-amino-5-chloro-2-methoxybenzoate (44.2 g, 200 mmol), dichloromethane (500 mL) and diisopropylethylamine (104.5 mL, 600 mmol). The resulting mixture was stirred at room temperature until the ingredients dissolved and then the mixture was cooled to 0° C. Acryloyl chloride (16.25 mL, 200 mmol) was then added dropwise while maintaining the internal reaction mixture temperature below 10° C. The total time for addition was about 30 min. The reaction mixture was then slowly warmed from 0° C. to room temperature over a period of about 2 hours. Aqueous saturated sodium bicarbonate solution (200 mL) and dichloromethane (200 mL) were then added and this mixture was stirred for 15 min. and then the layers were separated. The dichloromethane layer was washed with 1 M hydrochloric acid (200 mL) and then concentrated under reduced pressure to about one-third its original volume resulting in a thick slurry. The slurry was filtered and the filter cake was washed with dichloromethane (100 mL) and dried to provide the title compound as an off-white solid (36 g, 67% yield, >98% purity by HPLC).
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
104.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.25 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
67%

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